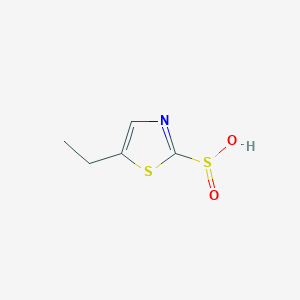
5-Ethylthiazole-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylthiazole-2-sulfinicacid is a heterocyclic organic compound containing sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological and chemical properties. Thiazoles are significant in various fields, including medicinal chemistry, due to their presence in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylthiazole-2-sulfinicacid typically involves the reaction of ethylthiazole derivatives with sulfinic acid. One common method includes the use of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild reaction conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar starting materials and reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethylthiazole-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acid derivatives, while reduction can produce sulfides or thiols .
Scientific Research Applications
5-Ethylthiazole-2-sulfinicacid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethylthiazole-2-sulfinicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Ethylthiazole-2-sulfinicacid include other thiazole derivatives such as:
- 5-Methylthiazole-2-sulfinicacid
- 2-Aminothiazole
- 4-Methylthiazole-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ethyl group at the 5-position and the sulfinic acid group at the 2-position. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H7NO2S2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
5-ethyl-1,3-thiazole-2-sulfinic acid |
InChI |
InChI=1S/C5H7NO2S2/c1-2-4-3-6-5(9-4)10(7)8/h3H,2H2,1H3,(H,7,8) |
InChI Key |
BGCJIQAHVYXHHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
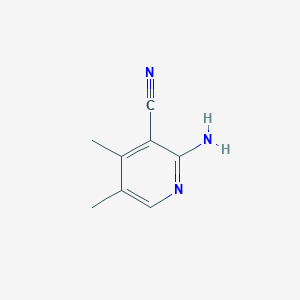
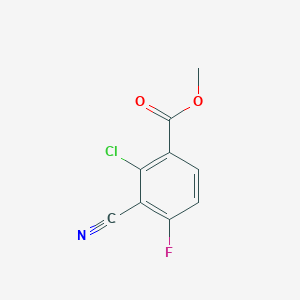
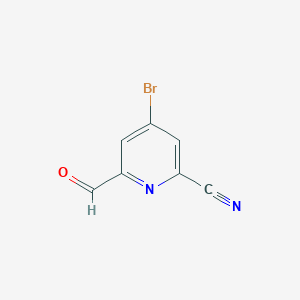
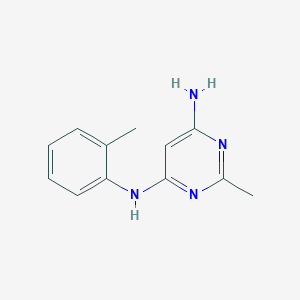



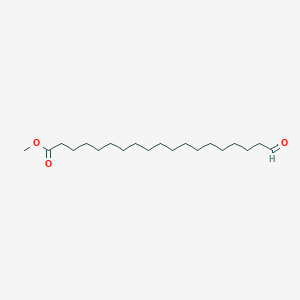
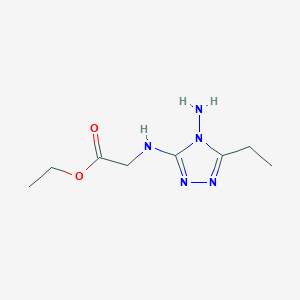
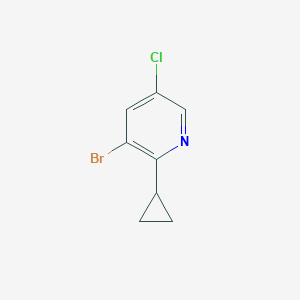
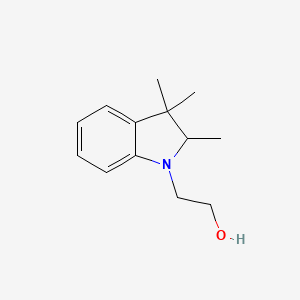
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

